

Handling and storage conditions for Bromo-PEG3-phosphonic acid diethyl ester

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Compound of Interest

Compound Name: *Bromo-PEG3-phosphonic acid diethyl ester*

Cat. No.: *B606395*

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Application Notes and Protocols: Bromo-PEG3-phosphonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of **Bromo-PEG3-phosphonic acid diethyl ester** (CAS No. 1148026-98-5), a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Introduction

Bromo-PEG3-phosphonic acid diethyl ester is a heterobifunctional linker molecule widely employed in medicinal chemistry and drug discovery.^{[1][2][3]} Its structure comprises a reactive bromide group for nucleophilic substitution, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a diethyl phosphonate moiety. This unique combination of functional groups makes it an invaluable tool for synthesizing PROTACs, which are designed to recruit specific proteins to E3 ubiquitin ligases for targeted degradation.^{[1][2]} The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the phosphonate group can offer additional chemical handles for further modification or for targeting specific tissues.^{[1][4]}

Physicochemical Properties and Specifications

The general properties and specifications for **Bromo-PEG3-phosphonic acid diethyl ester** are summarized in the table below. These values are typical and may vary slightly between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Parameter	Value	Reference
CAS Number	1148026-98-5	[1][5]
Molecular Formula	C ₁₂ H ₂₆ BrO ₆ P	[1]
Molecular Weight	377.22 g/mol	[1]
Appearance	Solid powder	[1]
Purity	Typically ≥95% or ≥98%	[1][6][7]
Solubility	Soluble in water, DMSO, DMF, and DCM (based on similar PEGylated compounds)	[8]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of **Bromo-PEG3-phosphonic acid diethyl ester**.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not readily available, related bromo-ester compounds are known to be corrosive and lachrymators (substances that irritate the eyes and cause tearing).[9][10] Therefore, the following precautions are recommended:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9][10]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
- **Avoid Contact:** Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[9][10]

- Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9][10]

Storage Conditions

To ensure the long-term stability of the compound, adhere to the following storage guidelines:

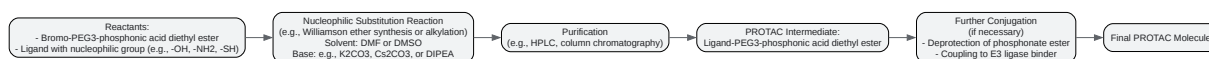
Condition	Recommendation
Temperature	Store at -20°C for long-term storage.[5][8][11]
Shipping	Typically shipped at ambient temperature.[5][8][11]
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Container	Keep the container tightly sealed to prevent moisture ingress.

Application in PROTAC Synthesis: A General Protocol

Bromo-PEG3-phosphonic acid diethyl ester serves as a versatile linker in the modular synthesis of PROTACs. The following is a generalized protocol for its use. Note that specific reaction conditions will need to be optimized based on the specific protein-targeting ligand and E3 ligase binder being used.

Experimental Workflow

The general workflow for synthesizing a PROTAC using this linker involves a nucleophilic substitution reaction.



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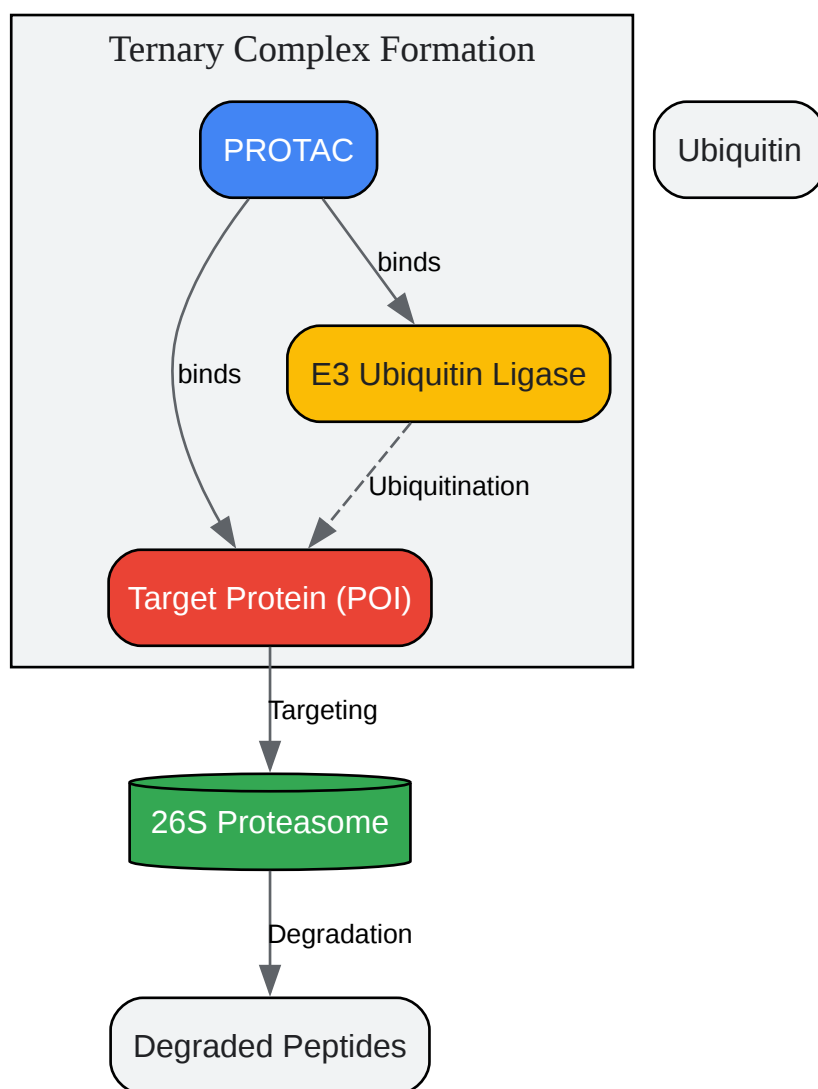
Caption: General workflow for PROTAC synthesis.

Step-by-Step Protocol

- **Reaction Setup:** In a clean, dry reaction vessel under an inert atmosphere, dissolve the protein-targeting ligand containing a nucleophilic functional group (e.g., a phenol, amine, or thiol) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
- **Addition of Base:** Add a suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine) to the reaction mixture to deprotonate the nucleophile. The choice and amount of base will depend on the pKa of the nucleophile.
- **Addition of Linker:** Add **Bromo-PEG3-phosphonic acid diethyl ester** to the reaction mixture. Typically, a slight excess (1.1-1.5 equivalents) of the linker is used.
- **Reaction Monitoring:** Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent. The crude product is then purified using standard techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired PROTAC intermediate.
- **Further Modification:** The resulting phosphonic acid diethyl ester can be hydrolyzed to the corresponding phosphonic acid if needed for subsequent conjugation steps.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like **Bromo-PEG3-phosphonic acid diethyl ester** function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.



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Caption: PROTAC mechanism of action.

The bifunctional PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.[2]

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